molecular formula C8H4BrClN2 B8072101 7-Bromo-2-chloro-1,6-naphthyridine

7-Bromo-2-chloro-1,6-naphthyridine

Cat. No.: B8072101
M. Wt: 243.49 g/mol
InChI Key: VJBBSXXUQOWEOI-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-1,6-naphthyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a naphthyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-chloro-6-aminopyridine with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloro-1,6-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted naphthyridines with different functional groups.

Scientific Research Applications

7-Bromo-2-chloro-1,6-naphthyridine has found applications in various scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Bromo-2-chloro-1,6-naphthyridine exerts its effects depends on its specific application. For example, in anticancer research, the compound may interact with cellular targets such as enzymes or receptors, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 3-Bromo-8-chloro-1,7-naphthyridine

  • 2-Bromo-5-chloro-1,8-naphthyridine

  • 4-Bromo-3-chloro-1,5-naphthyridine

Properties

IUPAC Name

7-bromo-2-chloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-7-3-6-5(4-11-7)1-2-8(10)12-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBBSXXUQOWEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Bromo-1,6-naphthyridin-2(1H)-one (Preparation 67, 800 mg 3.55 mmole) was treated with phosphorus oxychloride (18 mL) and catalytic DMF (2 drops). The reaction was heated at 80° C. for 2.5 hours. The phosphorus oxychloride was evaporated and the residue was azeotroped with toluene (15 mL). The solid was partitioned between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL) with ice (10 g). The aqueous layer was washed with EtOAc, the organic layers combined, washed with sodium bicarbonate solution, brine, dried over sodium sulphate and concentrated in vacuo to afford the title compound (826 mg, 95%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
95%

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